acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol
CAS No.: 821799-28-4
Cat. No.: VC16806027
Molecular Formula: C15H19F3O3
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 821799-28-4 |
---|---|
Molecular Formula | C15H19F3O3 |
Molecular Weight | 304.30 g/mol |
IUPAC Name | acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |
Standard InChI | InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |
Standard InChI Key | BQFKQIZDKIEZFP-HNCPQSOCSA-N |
Isomeric SMILES | C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
Canonical SMILES | CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |
Introduction
Structural Characterization of Acetic Acid;(2R)-6-Phenyl-4-(Trifluoromethyl)Hex-3-En-2-Ol
The compound is a hybrid molecule comprising two distinct moieties: acetic acid and (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The linkage between these components is likely an ester bond, forming an acetylated derivative of the chiral alcohol.
Molecular Architecture
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Acetic Acid Component: A simple carboxylic acid (CH₃COOH) that contributes acidity and hydrophilicity to the compound.
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Alcohol Component:
Table 1: Key Structural Features
Feature | Description |
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Molecular Formula | C₁₆H₁₉F₃O₃ (assuming ester linkage) |
Molecular Weight | ~316.3 g/mol |
Functional Groups | Ester, hydroxyl, alkene, trifluoromethyl, phenyl |
Chirality | (2R) configuration at C2 |
Synthetic Pathways and Methodological Considerations
While no direct synthesis of this compound is documented in the provided sources, plausible routes can be inferred from analogous systems:
Synthesis of the Alcohol Moiety
The alcohol component, (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, may be synthesized via:
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Asymmetric Catalysis: Use of chiral catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) to establish the (2R) configuration .
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Trifluoromethylation: Introduction of the -CF₃ group via reagents like TMSCF₃ or Umemoto’s reagent at position 4 .
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Phenyl Group Incorporation: Suzuki-Miyaura coupling or Grignard reaction to attach the phenyl group at position 6 .
Esterification with Acetic Acid
The final step involves esterification:
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Acid-Catalyzed Esterification: Reacting the alcohol with acetic acid in the presence of H₂SO₄ or a dehydrating agent .
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Enzymatic Esterification: Lipase-mediated synthesis to preserve stereochemical integrity .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
Trifluoromethylation | TMSCF₃, CuI, DMF, 60°C | Use of anhydrous solvents |
Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, reflux | Nitrogen atmosphere to prevent oxidation |
Esterification | Acetic anhydride, H₂SO₄, 80°C | Excess acetic acid to drive equilibrium |
Physicochemical Properties and Stability
Polarity and Solubility
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LogP: Estimated ~3.5 (moderate lipophilicity due to -CF₃ and phenyl groups) .
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Solubility: Limited aqueous solubility (enhanced in polar aprotic solvents like DMSO).
Spectroscopic Signatures
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¹H NMR:
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δ 5.3–5.6 ppm (alkene protons, doublet of doublets).
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δ 2.0–2.5 ppm (acetate methyl, singlet).
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¹⁹F NMR: δ -60 to -70 ppm (trifluoromethyl group, singlet) .
Stability Considerations
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Hydrolytic Sensitivity: The ester bond may hydrolyze under acidic or basic conditions.
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Thermal Stability: Decomposition expected above 200°C due to the labile alkene and ester groups.
Challenges and Future Directions
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Stereoselective Synthesis: Scalable methods for (2R)-configuration control remain a hurdle.
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Toxicity Profiling: The -CF₃ group necessitates evaluation of bioaccumulation potential.
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Catalytic Efficiency: Improving yields in trifluoromethylation steps to reduce costs.
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